molecular formula C8H16ClNO2 B8251643 Rel-ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride

Rel-ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B8251643
M. Wt: 193.67 g/mol
InChI Key: GDPYBLBNLSKVIE-LEUCUCNGSA-N
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Description

Rel-ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in scientific research.

Preparation Methods

The synthesis of rel-ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the ethyl and methyl groups. Common synthetic routes may involve the use of starting materials such as amino acids or other nitrogen-containing compounds, followed by cyclization and functional group modifications. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents .

Chemical Reactions Analysis

Rel-ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, often using reagents like sodium hydroxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can break ester or amide bonds, yielding carboxylic acids and alcohols or amines

Scientific Research Applications

Rel-ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases or conditions.

    Industry: The compound may be utilized in the production of specialty chemicals, polymers, and other materials .

Mechanism of Action

The mechanism of action of rel-ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Rel-ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

By comparing these compounds, researchers can better understand the unique properties and potential advantages of this compound in various applications.

Properties

IUPAC Name

ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-5-9-4-6(7)2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPYBLBNLSKVIE-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CNC[C@@H]1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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